Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate is a complex organic compound that features a cyclopentane ring substituted with a carboxylate group and a sulfonamide group linked to a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable aromatic precursor.
Sulfonamide Formation: The bromophenyl intermediate is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Cyclopentane Ring Introduction: The sulfonamide intermediate is further reacted with a cyclopentane derivative under suitable conditions to introduce the cyclopentane ring.
Carboxylation: Finally, the carboxylate group is introduced through a carboxylation reaction, typically using a carboxylating agent such as carbon dioxide or a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.
Scientific Research Applications
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: This compound shares the bromophenyl group but lacks the sulfonamide and cyclopentane moieties.
1-Bromo-4-(methylsulfonyl)benzene: Similar in having a bromophenyl group and a sulfonyl group, but differs in the overall structure.
Uniqueness
Methyl 1-[4-(4-bromophenyl)benzenesulfonamido]cyclopentane-1-carboxylate is unique due to its combination of a cyclopentane ring, a carboxylate group, and a sulfonamide linkage to a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
methyl 1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c1-25-18(22)19(12-2-3-13-19)21-26(23,24)17-10-6-15(7-11-17)14-4-8-16(20)9-5-14/h4-11,21H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRULGZZJVCEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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